molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine

Cat. No.: B11839003
CAS No.: 13173-98-3
M. Wt: 285.34 g/mol
InChI Key: DSRUNLXEJPBYQD-HNNXBMFYSA-N
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Description

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a Schiff base derivative combining a 2-oxonaphthalene core with L-leucine via a methylene bridge. Schiff bases of this type are known for their biological activity, photophysical properties, and applications in sensing and catalysis . The L-leucine moiety introduces steric bulk and hydrophobicity, which may enhance membrane permeability or influence interactions with biological targets compared to simpler amino acid derivatives.

Properties

CAS No.

13173-98-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1

InChI Key

DSRUNLXEJPBYQD-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxynaphthaldehyde and an amino acid derivative under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Amino Acid vs. Urea/Hydrazine: The leucine and glycine derivatives retain amino acid backbones, enabling hydrogen bonding and chiral interactions, whereas urea and hydrazine derivatives prioritize planar aromatic stacking .
  • Synthetic Flexibility : The glycine derivative () uses straightforward condensation, while the hydrazine analog () requires tautomerization steps, highlighting the impact of substituents on synthetic complexity.

Key Observations :

  • Bioactivity: The glycine derivative () demonstrated anion sensing and antimicrobial effects, likely due to its electron-deficient Schiff base core.
  • Stability: Hydrazine derivatives () exhibit tautomerization-dependent stability, whereas Schiff bases with amino acids are generally stable under physiological conditions.

Biological Activity

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a compound that combines the structural features of L-leucine, an essential amino acid, with a naphthalene-derived moiety. This unique structure has been studied for its potential biological activities, including antimicrobial properties, DNA binding capabilities, and effects on protein synthesis.

Structural Characteristics

The compound is characterized by the presence of a naphthalene ring system attached to a Schiff base structure, which is formed through the condensation of an amine with a carbonyl compound. The molecular formula is C13H13NO2C_{13}H_{13}NO_2, and its synthesis involves the reaction of L-leucine derivatives with 2-hydroxy-1-naphthaldehyde.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and yeast cultures. The minimum inhibitory concentration (MIC) values for different microorganisms suggest its effectiveness as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.

2. DNA Binding and Cleavage

This compound has been shown to bind to calf thymus DNA (CT-DNA) through electrostatic interactions. Spectroscopic studies confirm that this binding occurs without the need for external agents, suggesting potential applications in gene therapy or as an anticancer agent due to its ability to cleave DNA.

3. Effects on Protein Synthesis

Similar to L-leucine, this compound may influence protein synthesis through the mTOR signaling pathway. Leucine is known to activate mTOR, which plays a crucial role in regulating protein translation and cell growth. The incorporation of the naphthalene moiety could enhance its efficacy in stimulating protein synthesis compared to L-leucine alone.

Case Studies

Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results demonstrated a broad spectrum of activity, particularly against gram-positive bacteria. The study highlighted the potential for this compound as a lead in drug development for infectious diseases.

Study on DNA Interaction:
Another investigation focused on the interaction between this compound and DNA. Using molecular docking simulations, researchers found that the compound binds effectively at specific sites on DNA, suggesting mechanisms for its potential use in targeted gene delivery systems.

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